Hexazine
CAS No.: 7616-35-5
Cat. No.: VC1886617
Molecular Formula: N6
Molecular Weight: 84.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7616-35-5 |
|---|---|
| Molecular Formula | N6 |
| Molecular Weight | 84.04 g/mol |
| IUPAC Name | hexazine |
| Standard InChI | InChI=1S/N6/c1-2-4-6-5-3-1 |
| Standard InChI Key | YRBKSJIXFZPPGF-UHFFFAOYSA-N |
| SMILES | N1=NN=NN=N1 |
| Canonical SMILES | N1=NN=NN=N1 |
Introduction
Molecular Structure and Stability
Structural Characteristics
The hexazine molecule bears a structural resemblance to benzene, with all six carbon atoms replaced by nitrogen atoms. Theoretical calculations suggest that hexazine likely possesses aromatic characteristics, similar to benzene . This aromaticity would theoretically contribute to the molecule's planar structure and potential electronic delocalization across the ring.
The molecule has been computationally analyzed through various methods, revealing important structural features. In its neutral form, the N-N bond lengths would be expected to be intermediate between typical single and double bonds, reflecting the resonance structures that contribute to aromaticity. The structure contains no hydrogen bond donors but features six nitrogen atoms that could potentially act as hydrogen bond acceptors .
Theoretical Stability Challenges
Despite its theoretical aromaticity, computational studies predict that neutral hexazine would be highly unstable . This instability is attributed primarily to two factors:
First, the lone pairs on adjacent nitrogen atoms would create significant electrostatic repulsion forces that destabilize the ring structure . Second, these lone pairs may donate electrons to sigma antibonding orbitals, further compromising the molecule's stability . These factors create substantial barriers to the synthesis and isolation of neutral hexazine under standard conditions.
Interestingly, computational studies have also predicted that a figure-8-shaped isomer of hexazine might exhibit metastability , suggesting that alternative configurations of the N₆ formula could potentially be more viable targets for synthesis than the planar, benzene-like structure.
Synthesis Achievements and Charged Variants
Charged Hexazine Species
While the neutral hexazine molecule remains elusive, significant progress has been made in synthesizing charged variants of the hexazine structure. Two negatively charged variants, [N₆]²⁻ and [N₆]⁴⁻, have been successfully produced in potassium-nitrogen compounds under extreme conditions, specifically at very high pressures exceeding 40 GPa and temperatures above 2000 K .
The electronic structures of these charged variants differ significantly. The [N₆]⁴⁻ anion is aromatic, conforming to Hückel's rule for aromaticity, while the [N₆]²⁻ anion is classified as anti-aromatic . This distinction in electronic structure significantly affects their stability and chemical behavior, with the aromatic [N₆]⁴⁻ generally exhibiting greater stability.
Potassium-Nitrogen Compounds
Recent research has made remarkable progress in stabilizing hexazine structures within potassium-nitrogen compounds. The first reported hexazine N₆ ring was the [N₆]²⁻ anion in K₂N₆ . Subsequently, the aromatic hexazine [N₆]⁴⁻ anion was realized in the complex compound K₉N₅₆, though it was mixed with [N₅]⁻ anion and N₂ dimers, with only 5.36% of nitrogen atoms forming the aromatic N₆ ring .
A significant breakthrough came with the theoretical prediction and subsequent synthesis of K₄N₆, a compound in which all nitrogen atoms form aromatic hexazine [N₆]⁴⁻ anions . This compound becomes stable at 60 GPa and can remain stable up to 600 K at 0 GPa . Following theoretical predictions, K₄N₆ was successfully synthesized at 45 GPa after laser-heating and confirmed using synchrotron X-ray diffraction and Raman spectroscopy . This achievement represents a substantial step toward realizing aromatic N₆ rings under ambient conditions.
Tungsten Hexanitride Synthesis
Another significant breakthrough involves the synthesis of tungsten hexanitride (WN₆) containing armchair-like hexazine N₆ rings. This was accomplished by a research group led by Dr. Jin Liu and his former postdoc Nilesh Salke at the Center for High Pressure Science & Technology Advanced Research (HPSTAR) .
The synthesis was performed using a laser-heated diamond anvil cell, facilitating an elemental reaction between tungsten and nitrogen at pressures of approximately 1.3 Mbar (130 GPa) and temperatures around 3500 K . The successful synthesis was confirmed using in-situ synchrotron X-ray diffraction, which identified the tungsten hexanitride phase containing novel armchair-like N₆ rings . High-pressure Raman spectroscopy further confirmed the presence of N-N single bonds within these N₆ rings .
Table 3.1: Synthesis Conditions for Hexazine-Containing Compounds
Related Compounds and Chemical Context
Nitrogen-Based Ring Structures
Hexazine represents the culmination of a series of nitrogen-substituted benzene derivatives. The azabenzene series includes compounds with varying numbers of nitrogen atoms substituting for CH groups in benzene:
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Pyridine (one nitrogen atom)
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Diazines (two nitrogen atoms): pyrimidine, pyridazine, and pyrazine
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Triazines (three nitrogen atoms)
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Tetrazines (four nitrogen atoms)
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Pentazines (five nitrogen atoms, theoretical)
With the exception of pentazine and hexazine in their neutral forms, all other members of this series have been successfully synthesized and are well-characterized . This progressive nitrogen substitution series provides valuable insights into how increasing nitrogen content affects ring stability and chemical properties.
Other Molecular Allotropes and Analogues
Beyond the azabenzene series, hexazine relates to several other interesting molecular systems:
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Other molecular allotropes of nitrogen: tetranitrogen (N₄) and octaazacubane (N₈)
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Inorganic benzene analogues: borazine (B₃N₃H₆) and hexaphosphabenzene (P₆)
These connections place hexazine within a broader context of inorganic ring systems and highlight the challenges and opportunities in synthesizing and stabilizing nitrogen-rich molecular frameworks. The successful synthesis of charged hexazine variants may provide methodologies applicable to these related systems.
Future Research Directions
Pathway to Ambient Condition Stability
The successful synthesis of K₄N₆, composed entirely of aromatic hexazine [N₆]⁴⁻ anions, represents a significant step toward achieving aromatic N₆ rings under ambient conditions . Future research will likely focus on methods to further stabilize these structures at progressively lower pressures and explore alternative counter-ions or structural modifications that might enhance stability.
The theoretical understanding of what makes [N₆]⁴⁻ more stable than neutral hexazine could guide the design of molecular scaffolds or coordination environments that might eventually allow the isolation of hexazine-like structures under standard laboratory conditions. Computational screening of potential stabilizing agents could accelerate this discovery process.
Expanded Applications Research
As synthesis methods improve and larger quantities of hexazine-containing materials become available, detailed studies of their properties will likely expand. Particularly promising areas include:
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Further exploration of the mechanical properties of tungsten hexanitride and similar compounds for potential applications in cutting tools, abrasives, or protective coatings.
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Detailed investigation of the energy storage and release characteristics of hexazine-containing compounds to evaluate their practical potential as high-energy-density materials.
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Exploration of potential electronic or magnetic properties arising from the unique electronic structure of aromatic [N₆]⁴⁻ anions, which might have applications in sensors, electronic devices, or catalysis.
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